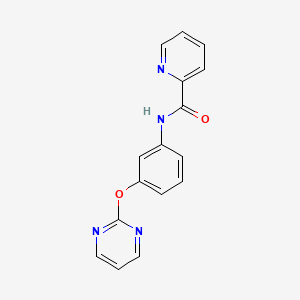
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide, also known as PYR-2 or AKT inhibitor VIII, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide exerts its pharmacological effects by binding to the ATP-binding site of AKT, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and improvement of glucose metabolism. Additionally, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been shown to inhibit the activity of other kinases, such as GSK3β and CDK2, which are involved in various cellular processes.
Biochemical and Physiological Effects:
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide induces cell death by inhibiting AKT activity and downstream signaling pathways. In diabetic mice, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide improves glucose metabolism by increasing insulin sensitivity and reducing insulin resistance. In animal models of neurodegenerative diseases, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has several advantages as a research tool, including its high potency and specificity for AKT inhibition, as well as its ability to inhibit other kinases involved in various cellular processes. However, it also has some limitations, such as its poor solubility in aqueous solutions and potential off-target effects at high concentrations.
Zukünftige Richtungen
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent for various diseases. Some future directions for research include:
1. Investigating the efficacy of N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, for cancer treatment.
2. Studying the long-term effects of N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide on glucose metabolism and insulin sensitivity in diabetic animal models.
3. Investigating the potential of N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide as a neuroprotective agent in human clinical trials for neurodegenerative diseases.
4. Developing more potent and selective AKT inhibitors based on the structure of N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide.
Conclusion:
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide is a small molecule inhibitor that has shown promising results as a therapeutic agent for various diseases. Its ability to inhibit AKT activity and downstream signaling pathways has been shown to induce cell death in cancer cells, improve glucose metabolism in diabetic mice, and have neuroprotective effects in animal models of neurodegenerative diseases. Further research is needed to fully understand its potential as a therapeutic agent and develop more potent and selective AKT inhibitors.
Synthesemethoden
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloronicotinic acid with 3-aminopyridine, followed by the reaction of the resulting intermediate with 2-hydroxy-3-methoxypyrimidine. The final product is purified using column chromatography, yielding a white crystalline powder with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of the protein kinase AKT, which plays a crucial role in cell survival and proliferation. By inhibiting AKT activity, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide can induce cell death in cancer cells and improve glucose metabolism in diabetic mice. Furthermore, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-15(14-7-1-2-8-17-14)20-12-5-3-6-13(11-12)22-16-18-9-4-10-19-16/h1-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZMTJLLVSVCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide](/img/structure/B7498626.png)
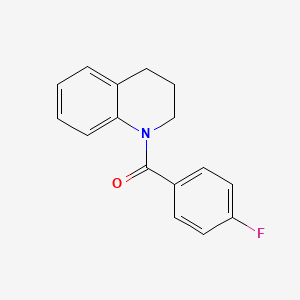
![(2S)-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7498646.png)
![2-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498648.png)

![1-[5-(Diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B7498654.png)
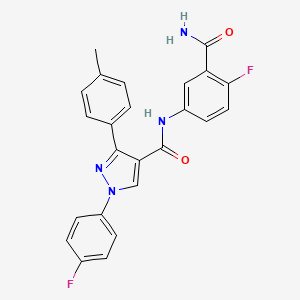
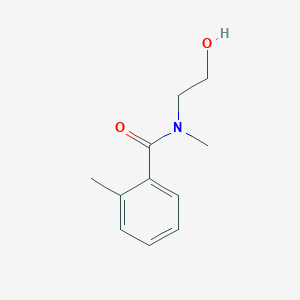
![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)
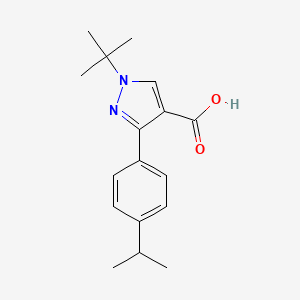
![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)
![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)